N-(2-hydroxycyclobutyl)pyridine-2-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)pyridine-2-carboxamide: is a chemical compound with a unique structure that combines a pyridine ring with a cyclobutyl group bearing a hydroxyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclobutyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with a cyclobutylamine derivative. The hydroxyl group can be introduced through subsequent functionalization steps. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxycyclobutyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxamide to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or dehydroxylated products.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: N-(2-hydroxycyclobutyl)pyridine-2-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of anti-inflammatory and antimicrobial agents. Its unique structure allows for specific interactions with biological molecules, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring allow for hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyridine-2-carboxamide: Lacks the cyclobutyl and hydroxyl groups, making it less versatile in terms of reactivity and interactions.
Cyclobutylamine: Does not contain the pyridine ring, limiting its applications in medicinal chemistry.
2-Hydroxycyclobutanone: Similar in structure but lacks the carboxamide group, affecting its chemical properties and reactivity.
Uniqueness: N-(2-hydroxycyclobutyl)pyridine-2-carboxamide stands out due to its combination of a pyridine ring, a cyclobutyl group, and a hydroxyl substituent. This unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-4-7(9)12-10(14)8-3-1-2-6-11-8/h1-3,6-7,9,13H,4-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGCSWRIZXKSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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